L-Valyl-L-seryl-L-cysteinyl-L-alanine
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Overview
Description
L-Valyl-L-seryl-L-cysteinyl-L-alanine is a tetrapeptide composed of the amino acids valine, serine, cysteine, and alanine. This compound has a molecular formula of C14H26N4O6S and a molecular weight of 378.44 g/mol . It is a synthetic peptide that can be used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-seryl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, cysteine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for serine and valine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The hydroxyl group in serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl group in serine under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated serine derivatives.
Scientific Research Applications
L-Valyl-L-seryl-L-cysteinyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties due to the presence of cysteine.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Valyl-L-seryl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The serine residue can participate in hydrogen bonding and nucleophilic reactions, influencing enzyme activity and protein interactions. The valine and alanine residues contribute to the hydrophobicity and overall stability of the peptide .
Comparison with Similar Compounds
L-Valyl-L-seryl-L-cysteinyl-L-alanine can be compared with other similar peptides such as:
L-Valyl-L-seryl-L-threonyl-L-alanine: Contains threonine instead of cysteine, which affects its reactivity and stability.
L-Valyl-L-seryl-L-cysteinyl-L-glycine: Contains glycine instead of alanine, resulting in different structural and functional properties.
L-Alanyl-L-valyl-L-seryl-L-cysteinyl-L-alanine: An extended version with an additional alanine residue, influencing its overall length and interactions.
This compound is unique due to the presence of cysteine, which allows for the formation of disulfide bonds, a feature not present in many other peptides.
Properties
CAS No. |
798541-29-4 |
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Molecular Formula |
C14H26N4O6S |
Molecular Weight |
378.45 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(22)17-8(4-19)11(20)18-9(5-25)12(21)16-7(3)14(23)24/h6-10,19,25H,4-5,15H2,1-3H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
NHHVKRLVZHZDOS-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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